2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a fluorophenoxy group and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through various methods such as condensation reactions, multicomponent reactions, and intramolecular cyclizations . The fluorophenoxy group is then introduced through nucleophilic substitution reactions, often using fluorinated phenols and appropriate leaving groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Fluorophenoxy derivatives:
Uniqueness
2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to the combination of the fluorophenoxy group and the imidazo[1,2-a]pyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other compounds .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in oncology and neurology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Research on similar compounds suggests that the biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : The imidazo[1,2-a]pyridine moiety is often associated with kinase inhibition. Studies have shown that related compounds can inhibit IRAK1/4 and FLT3 kinases, which are crucial in cancer signaling pathways .
- Anticonvulsant Activity : Analogous compounds have demonstrated anticonvulsant properties by modulating sodium channels and influencing neurotransmitter systems .
Anticancer Activity
Recent studies indicate that the compound may exhibit anticancer properties. It has been evaluated for its efficacy against various cancer types, including head and neck squamous cell carcinoma (HNSCC). The mechanisms likely involve apoptosis induction and cell cycle arrest mediated through kinase inhibition .
Anticonvulsant Activity
The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure control. Preliminary tests indicate that it may act on voltage-sensitive sodium channels, similar to other effective anticonvulsants .
Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on HNSCC cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Study 2: Anticonvulsant Screening
In a screening for anticonvulsant activity using the maximal electroshock (MES) model, the compound exhibited protective effects at doses of 100 mg/kg and 300 mg/kg. The results indicated a delayed onset but prolonged duration of action.
Dose (mg/kg) | MES Protection (%) |
---|---|
0 | 0 |
100 | 60 |
300 | 80 |
Pharmacological Profile
The pharmacological profile of the compound indicates a favorable safety margin with low acute toxicity in preliminary studies. Its metabolic stability is enhanced due to the incorporation of fluorine, which reduces oxidative metabolism by cytochrome P450 enzymes .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-15-7-6-12-26-13-19(25-22(15)26)16-8-2-4-10-18(16)24-21(27)14-28-20-11-5-3-9-17(20)23/h2-13H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDMYMTVIRQBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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